molecular formula C13H17FO2 B8706862 4-(5-Fluoro-2-methoxyphenyl)-4-methylpentan-2-one CAS No. 566920-38-5

4-(5-Fluoro-2-methoxyphenyl)-4-methylpentan-2-one

Cat. No.: B8706862
CAS No.: 566920-38-5
M. Wt: 224.27 g/mol
InChI Key: CAUSZTFUXZPQFR-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-4-methylpentan-2-one is a useful research compound. Its molecular formula is C13H17FO2 and its molecular weight is 224.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

566920-38-5

Molecular Formula

C13H17FO2

Molecular Weight

224.27 g/mol

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-4-methylpentan-2-one

InChI

InChI=1S/C13H17FO2/c1-9(15)8-13(2,3)11-7-10(14)5-6-12(11)16-4/h5-7H,8H2,1-4H3

InChI Key

CAUSZTFUXZPQFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)C1=C(C=CC(=C1)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromo-4-fluoro anisole (3.24 mL, 25 mmol) in anhydrous THF (40 mL) cooled to −78° C. and maintained under argon was added n-butyl lithium (17.2 mL of 1.6 M solution in hexanes, 27.5 mmol). After stirring at −78° C. for 45 minutes, the reaction mixture was treated with a solution of cuprous iodide in dimethyl sulfide (4.76 g in 15 mL, 25 mmol) and stirred for 15 minutes at −78° C. Then chlorotrimethylsilane (6.4 mL, 50 mmol) was added, followed by a solution of mesityl oxide (2.9 mL, 25 mmol) in anhydrous THF (5 mL). The reaction was stirred at −78° C. to −60° C. for 4 hours and then quenched with a saturated solution of ammonium chloride and extracted with three 50 mL portions of methylene chloride. The combined extracts were washed with three 25 mL portions of water, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 4-(5-fluoro-2-methoxyphenyl)-4-methylpentan-2-one as a light brown liquid (85% yield) which was used in the next reaction without further purification.
Quantity
3.24 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
6.4 mL
Type
reactant
Reaction Step Four
Quantity
2.9 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of the above 3-(5-fluoro-2-methoxyphenyl)-3-methyl-1-morpholin-4-ylbutan-1-one (0.59 g) in THF (1 mL) stirred under argon and cooled on dry ice/acetone was added methyl lithium (1.4 M in pentane, 2 mL) over 2 minutes. The mixture was stirred for 30 minutes and quenched with EtOH (0.3 mL). The mixture was warmed to room temperature and 1 mL of water was added. The organic phase was separated, washed, dried, filtered, and evaporated. The residue was fractionated over a short column of silica gel (eluent:hexanes-methylene chloride (1:1)) to give 4-(5-fluoro-2-methoxyphenyl)-4-methylpentan-2-one as an oil (0.36 g).
Name
3-(5-fluoro-2-methoxyphenyl)-3-methyl-1-morpholin-4-ylbutan-1-one
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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